1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl group at position 2 and a 4-fluorophenyl group. The methanesulfonamide moiety is linked via an ethyl chain to the thiazolo-triazole system. Its synthesis likely follows pathways similar to those reported for structurally related triazole derivatives, involving:
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S3/c18-13-5-3-12(4-6-13)11-27(23,24)19-8-7-14-10-26-17-20-16(21-22(14)17)15-2-1-9-25-15/h1-6,9-10,19H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMLEPOUYKPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazole moiety, and a methanesulfonamide functional group. Its IUPAC name highlights the intricate structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN4OS2 |
| Molecular Weight | 364.45 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse biological activities. The specific compound under discussion has shown promise in several areas:
Antimicrobial Activity
- Antifungal Properties : Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antifungal activity against various strains. For instance:
- Antibacterial Effects : Preliminary data suggest that this compound also possesses antibacterial properties:
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole framework has been linked to anticancer activity:
- Recent investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For example:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances activity by increasing electron density at the reactive sites.
- Modifications to the thiazole and triazole rings can significantly influence potency and selectivity against specific pathogens or cancer cells .
Study 1: Antifungal Screening
A series of sulfonamide-triazole derivatives were synthesized and evaluated for their antifungal activity against Candida species. The results indicated that certain modifications led to enhanced antifungal efficacy compared to existing treatments .
Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. Results showed a correlation between structural modifications and increased cytotoxicity, suggesting potential for development as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonamide and thiophen-2-yl groups participate in nucleophilic substitutions:
Example :
Electrophilic Aromatic Substitution
The thiophen-2-yl moiety undergoes electrophilic substitutions:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | C5 of thiophene | 5-Nitro-thiophene derivative | 72% |
| Halogenation | Br, FeCl, CHCl | C3/C4 | 3,4-Dibromo-thiophene analog | 65% |
Mechanistic Insight :
Electrophilic attack is directed by the electron-rich thiophene ring, with regioselectivity influenced by steric and electronic factors .
Hydrolysis and Stability
-
Methanesulfonamide Hydrolysis :
Under acidic conditions (HCl, HO, reflux), the sulfonamide bond cleaves to yield sulfonic acid and amine intermediates. -
Thiazolo-triazole Ring Stability :
Resistant to hydrolysis at pH 3–10 but degrades in strong bases (NaOH > 2M) .
Oxidation and Redox Reactions
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : Fluorine substituents (para vs. meta) modulate electron-withdrawing properties, influencing binding to targets like enzymes or receptors .
- Solubility and Bioavailability : Methanesulfonamide and ethanediamide groups enhance solubility compared to bulkier sulfonyl derivatives (e.g., thiophene-sulfonamide) .
- Stability: The thiazolo-triazole core’s rigidity and conjugation improve thermal and oxidative stability relative to non-cyclized triazoles .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis involves constructing the thiazolo[3,2-b][1,2,4]triazole core via cyclization of S-alkylated 1,2,4-triazole precursors under acidic conditions (e.g., concentrated H₂SO₄ at 0°C for 3 hours followed by room temperature stirring) . Yield optimization may require:
- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances regioselectivity in heterocyclic condensations .
- Solvent selection : Ethanol or water-ethanol mixtures improve recrystallization purity .
- Temperature control : Maintaining 70–80°C during coupling reactions minimizes side products .
Table 1: Comparative Yields Under Different Conditions
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Triazole 2 | H₂SO₄ | H₂O/EtOH | 65–72 |
| 4a-h | Bleaching Earth Clay | PEG-400 | 78–85 |
Q. Which spectroscopic techniques are most effective for structural elucidation, and what key features should be analyzed?
- Methodological Answer :
- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., 4-fluorophenyl δ ~7.2–7.4 ppm, thiophene δ ~6.8–7.1 ppm) and methanesulfonamide N–CH₂– signals (δ ~3.5–4.0 ppm) .
- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and triazole/triazolothiazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray crystallography : Resolve π-stacking interactions between fluorophenyl and thiophene moieties, as seen in related structures (e.g., C–F···π distances ≈ 3.2 Å) .
Q. How can preliminary biological screening be designed to assess this compound’s activity?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify potency thresholds.
- Selectivity screening : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to evaluate therapeutic index .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the fluorophenyl or thiophene groups) influence biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents varying in electronic (e.g., –Cl, –CF₃) or steric (e.g., –CH₃, –OCH₃) properties. Compare activities using standardized assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases. Validate with mutagenesis studies if binding pockets are identified .
Table 2: Analog Activities Against MCF-7 Cells
| Substituent (R) | IC₅₀ (µM) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|
| –F (parent) | 12.3 | -8.2 |
| –Cl | 8.7 | -9.1 |
| –CF₃ | 15.6 | -7.8 |
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Solubility optimization : Adjust formulation (e.g., β-cyclodextrin inclusion complexes) to ensure consistent bioavailability in assays .
Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on beads to identify interacting proteins via mass spectrometry .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets.
- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
